molecular formula C11H7BrF3N B070797 6-(Bromomethyl)-2-(trifluoromethyl)quinoline CAS No. 175203-72-2

6-(Bromomethyl)-2-(trifluoromethyl)quinoline

Cat. No.: B070797
CAS No.: 175203-72-2
M. Wt: 290.08 g/mol
InChI Key: CWAOIBJOIADGIR-UHFFFAOYSA-N
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Description

6-(Bromomethyl)-2-(trifluoromethyl)quinoline is a quinoline derivative characterized by the presence of a bromomethyl group at the 6th position and a trifluoromethyl group at the 2nd position on the quinoline ring. Quinoline derivatives are known for their diverse applications in medicinal chemistry, agrochemicals, and materials science due to their unique structural and electronic properties .

Chemical Reactions Analysis

6-(Bromomethyl)-2-(trifluoromethyl)quinoline undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the bromine atom.

    Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.

    Coupling Reactions: The trifluoromethyl group can engage in cross-coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for oxidation, and reducing agents like lithium aluminum hydride (LiAlH4) for reduction . Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

6-(Bromomethyl)-2-(trifluoromethyl)quinoline has significant applications in various fields:

Mechanism of Action

The mechanism of action of 6-(Bromomethyl)-2-(trifluoromethyl)quinoline involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, while the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar compounds to 6-(Bromomethyl)-2-(trifluoromethyl)quinoline include other quinoline derivatives with different substituents, such as:

  • 6-(Chloromethyl)-2-(trifluoromethyl)quinoline
  • 6-(Bromomethyl)-2-(methyl)quinoline
  • 6-(Bromomethyl)-2-(difluoromethyl)quinoline

Properties

IUPAC Name

6-(bromomethyl)-2-(trifluoromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrF3N/c12-6-7-1-3-9-8(5-7)2-4-10(16-9)11(13,14)15/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWAOIBJOIADGIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=N2)C(F)(F)F)C=C1CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90573177
Record name 6-(Bromomethyl)-2-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90573177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175203-72-2
Record name 6-(Bromomethyl)-2-(trifluoromethyl)quinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175203-72-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(Bromomethyl)-2-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90573177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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